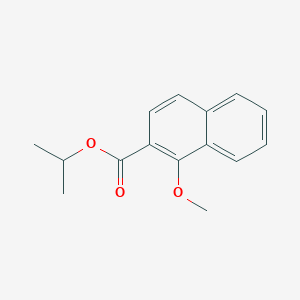![molecular formula C9H13N5O3 B14280604 2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol CAS No. 123062-34-0](/img/structure/B14280604.png)
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to a propane-1,2,3-triol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol typically involves the reaction of a purine derivative with a suitable triol precursor. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with propane-1,2,3-triol under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted purine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The purine ring system allows it to mimic natural nucleotides, enabling it to bind to enzymes and receptors involved in nucleic acid metabolism . This binding can inhibit or modulate the activity of these enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine structure.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
Uniqueness
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol is unique due to its specific combination of a purine ring with a propane-1,2,3-triol moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
123062-34-0 |
|---|---|
分子式 |
C9H13N5O3 |
分子量 |
239.23 g/mol |
IUPAC名 |
2-[(6-aminopurin-9-yl)methyl]propane-1,2,3-triol |
InChI |
InChI=1S/C9H13N5O3/c10-7-6-8(12-4-11-7)14(5-13-6)1-9(17,2-15)3-16/h4-5,15-17H,1-3H2,(H2,10,11,12) |
InChIキー |
WQAFYWATYVUPBH-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)(CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)
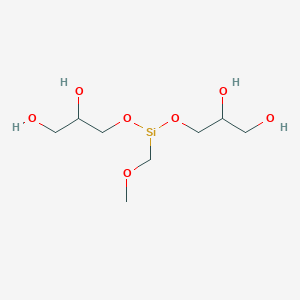
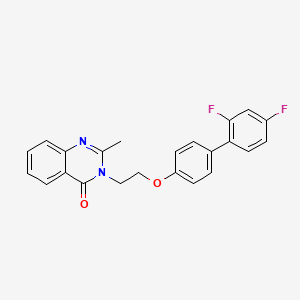
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)
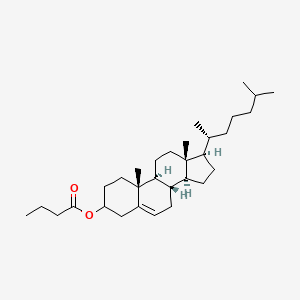
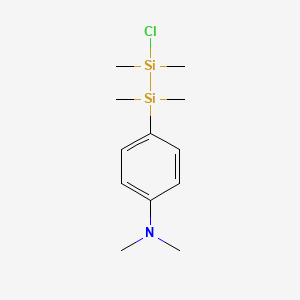
![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)

